molecular formula C13H9N2NaO3S2 B2474253 Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate CAS No. 1264044-33-8

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate

Cat. No. B2474253
CAS RN: 1264044-33-8
M. Wt: 328.34
InChI Key: ZIZKBYWDWULASB-UHFFFAOYSA-M
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact molecular structure of “Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate” would require more specific information.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific compound and the conditions. For instance, benzothiazole derivatives can undergo reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, etc .

Scientific Research Applications

Synthesis and Crystal Structure

A sodium complex with relevance to Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate was synthesized and studied for its crystal structure. This complex was created using a reflux reaction of related chemicals and characterized by various analytical methods, revealing a unique 3D supramolecular architecture (Wang, 2018).

Synthesis of Derivatives and Fluorescent Probes

New derivatives of benzothiazole, closely related to this compound, have been synthesized for various applications. These include the synthesis of fluorescent probes, demonstrating that these compounds can be used in fluorescence studies and potentially in imaging applications (Bodke, Shankerrao, & Harishkumar, 2013).

Antibacterial and Antimicrobial Activities

Compounds structurally similar to this compound have been tested for their antibacterial and antimicrobial properties. These studies have shown significant activity against various microbial strains, indicating potential applications in developing new antimicrobial agents (Bhusari et al., 2008).

Surface Activity Studies

Research has been conducted on the surface activities of certain sulfonate compounds, related to this compound. These studies contribute to understanding the interactions of these compounds with different surfaces, which is crucial in various industrial and chemical processes (Hu, Zhu, Wang, & Cao, 2016).

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities and medicinal applications . Future research will likely continue to explore new synthetic methods, biological activities, and potential applications of these compounds.

properties

IUPAC Name

sodium;4-amino-3-(1,3-benzothiazol-2-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZKBYWDWULASB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N2NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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